3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- is a triazole-thione derivative characterized by a 2-fluorophenyl substituent at position 5 and dimethyl groups at positions 2 and 4 of the triazole ring. This compound has garnered attention due to its presence in the mucus of Eremina desertorum, where it contributes to antimicrobial and anti-inflammatory activities by modulating TGF-β1 and VEGF gene expression in wound healing . Triazole-thiones, in general, are versatile heterocycles with diverse pharmacological applications, including anticonvulsant, antimicrobial, and enzyme-inhibitory properties. This article compares the target compound with structurally analogous derivatives, focusing on synthesis, substituent effects, and biological activities.
Properties
CAS No. |
110623-32-0 |
|---|---|
Molecular Formula |
C10H10FN3S |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI Key |
QEOILUJKOHDIFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antioxidant Activity
Recent studies have shown that derivatives of 1,2,4-triazole-3-thione exhibit significant antioxidant properties. For instance, compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole demonstrated good antioxidant activity using the DPPH method . This suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
The triazole ring is known for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole can inhibit the growth of various bacterial strains. A study focusing on Mannich base derivatives containing the triazole structure reported promising results in terms of antimicrobial efficacy . This positions the compound as a candidate for developing new antimicrobial agents.
Antiproliferative Effects
Compounds with the triazole scaffold have shown antiproliferative effects against cancer cell lines. The synthesis and evaluation of new Mannich base derivatives containing 1,2,4-triazole highlighted their potential to inhibit cancer cell proliferation . This opens avenues for further research into their use as chemotherapeutic agents.
Case Study 1: Antioxidant Evaluation
A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. The results indicated that certain derivatives exhibited higher antioxidant capacity than standard antioxidants such as ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| Compound B | 75% |
| Ascorbic Acid | 70% |
Case Study 2: Antimicrobial Screening
The antimicrobial activity of synthesized triazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Ampicillin | 8 | S. aureus |
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1. Fluorophenyl Derivatives
- 5-(3-Fluorophenyl) Analogues: The compound 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () shares a similar fluorophenyl substituent but differs in the position of the fluorine atom (3- vs. 2-fluorophenyl). This positional isomerism can influence electronic properties and steric interactions. For instance, the 3-fluorophenyl derivative is synthesized via a one-step fusion of 3-fluorobenzoic acid and thiocarbohydrazide with an 85% yield .
5-(2,4-Difluorophenyl) Derivatives :
Compounds like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3-thione () incorporate bulkier substituents, which may reduce solubility but enhance binding affinity to hydrophobic targets. Their synthesis involves refluxing hydrazinecarbothioamide in basic conditions, differing from the acid-thiocarbohydrazide fusion used for simpler fluorophenyl derivatives .
2.1.2. Thiophene-Linked Derivatives
- 5-(Thiophen-2-yl) Analogues: Derivatives such as 4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () replace the fluorophenyl group with a thiophene ring. These compounds are synthesized via nucleophilic substitution reactions and characterized using DFT calculations, showing good agreement between experimental and theoretical spectral data .
2.1.3. Alkyl and Aromatic Substituents
- Hexyl and Chlorophenyl Derivatives :
Anticonvulsant triazole-thiones like TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) feature long alkyl chains (e.g., hexyl) and chlorophenyl groups, which enhance blood-brain barrier permeability and sodium channel interaction . The dimethyl groups in the target compound may offer similar lipophilicity but with reduced steric hindrance compared to hexyl chains.
Biological Activity
The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications based on recent research findings.
- Molecular Formula : CHNS
- Molecular Weight : 210.26 g/mol
- CAS Registry Number : 37526-42-4
- IUPAC Name : 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-3H-1,2,4-triazole-3-thione
Synthesis and Structure
The synthesis of various triazole derivatives often involves the reaction of thiosemicarbazides with appropriate carbonyl compounds. The specific compound under discussion can be synthesized through the alkaline ring closure of substituted thiosemicarbazides. Structural analysis using X-ray crystallography has confirmed the thione form of the compound, with a planar triazole ring and distinct substituents affecting its biological properties .
Antidepressant Activity
A series of studies have evaluated the antidepressant potential of triazole derivatives. The compound demonstrated significant activity as an antagonist in models of induced hypothermia and ptosis in mice. These effects were attributed to its ability to modulate neurotransmitter systems without directly inhibiting norepinephrine uptake or monoamine oxidase activity .
Antiviral Activity
Recent research has indicated that certain triazole derivatives exhibit antiviral properties. A study focused on nucleosides derived from 1,2,4-triazole-3-thione showed enhanced antiviral activity against herpes simplex virus (HSV) when modified with specific substituents. This suggests that similar modifications to the compound could yield effective antiviral agents .
Antioxidant Activity
The antioxidant potential of triazole compounds has been assessed using various assays. The compound exhibited good antioxidant activity as measured by the DPPH assay, indicating its ability to scavenge free radicals effectively. This property is critical for developing therapeutics aimed at oxidative stress-related disorders .
Case Study 1: Antidepressant Evaluation
In a controlled study involving mice, compounds similar to 3H-1,2,4-triazole-3-thione were tested for their ability to counteract reserpine-induced symptoms. Results indicated that these compounds significantly reversed symptoms compared to control groups, suggesting a robust antidepressant effect linked to their structural characteristics .
Case Study 2: Antiviral Efficacy
Another study investigated the antiviral efficacy of triazole derivatives against HSV. The results highlighted that specific substitutions at the C5 position increased cytotoxicity and antiviral activity significantly compared to standard antiviral drugs like ribavirin .
Summary of Findings
The biological activities of 3H-1,2,4-triazole-3-thione derivatives underline their potential in various therapeutic areas:
Q & A
Basic: What synthetic methodologies are commonly employed for 3H-1,2,4-triazole-3-thione derivatives with fluorophenyl substituents?
Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides or substitution reactions. For example, refluxing 5-(2-fluorophenyl) precursors with ethanol and aqueous KOH under controlled conditions can yield the triazole-thione core . Optimization of reaction parameters (e.g., temperature, solvent polarity, and molar ratios) is critical to achieving high yields (>70%) and purity. Characterization via melting point analysis and TLC is recommended for preliminary validation .
Basic: How is structural characterization of this compound performed experimentally?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., thione tautomerism) .
- IR spectroscopy : S-H stretching (~2500 cm) and C=S vibrations (~1250 cm) identify thione functionality .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions, though challenges arise due to polymorphism in triazole derivatives .
Advanced: How do computational methods like DFT enhance understanding of this compound’s properties?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites, explaining reactivity toward alkylation or sulfonation .
- Frontier molecular orbitals (HOMO-LUMO) : Correlate with antimicrobial activity; lower energy gaps (~3.5 eV) suggest higher bioactivity .
- NMR chemical shift simulations : Match experimental data within <5% error, validating tautomeric forms .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer:
Contradictions in biological activity (e.g., variable MIC values against Candida albicans) may arise from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter membrane permeability .
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous), or inoculum size affect results. Standardization using CLSI guidelines is advised .
- In silico validation : Tools like GUSAR-online predict toxicity (LD ~500 mg/kg) to prioritize compounds for in vivo testing .
Basic: What biological activities are reported for fluorophenyl-substituted triazole-thiones?
Answer:
- Antimicrobial activity : MIC values of 8–64 µg/mL against Gram-positive bacteria (S. aureus) due to thione-mediated disruption of cell wall synthesis .
- Antifungal activity : IC ~12 µM against Aspergillus niger via inhibition of lanosterol demethylase .
- Antioxidant potential : DPPH radical scavenging (EC ~40 µM) attributed to sulfur-centered radicals .
Advanced: What strategies improve synthesis yield and purity for scaled-up production?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes, improving yield by 15–20% .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes byproducts like unreacted thiosemicarbazides .
- Crystallization : Ethanol-water mixtures (7:3) yield high-purity (>95%) crystals suitable for X-ray analysis .
Advanced: How does the 2-fluorophenyl substituent influence physicochemical and biological properties?
Answer:
- Lipophilicity : The fluorine atom increases logP by ~0.5 units, enhancing membrane penetration (e.g., blood-brain barrier permeability) .
- Electronic effects : The electron-withdrawing fluorine stabilizes the thione tautomer, boosting reactivity in nucleophilic substitutions .
- Biological half-life : Fluorine’s metabolic stability reduces hepatic clearance, extending in vivo activity .
Basic: What in silico tools are recommended for preliminary toxicity screening?
Answer:
- GUSAR-online : Predicts acute toxicity (LD) and organ-specific effects (e.g., hepatotoxicity) using QSAR models .
- SwissADME : Estimates bioavailability (e.g., %F >70% for fluorophenyl derivatives) and P-glycoprotein substrate risk .
- PROTOX : Classifies compounds into Toxicity Classes (e.g., Class III for LD 300–2000 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
